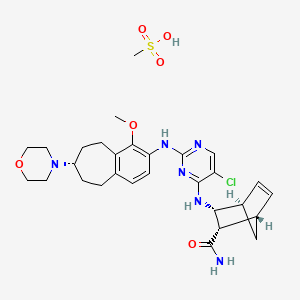
CEP-28122 mesylate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay. IC50 value: 1.9 ± 0.5 nM Target: ALK in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher. ,
Aplicaciones Científicas De Investigación
Development and Manufacturing Processes
- The process strategies for preparing CEP-28122, an anaplastic lymphoma kinase (ALK) inhibitor, were evolved from initial medicinal chemistry routes to optimized processes for manufacturing preclinical and clinical supplies. Key developments included a blocking group strategy for selective nitration, a one-pot transfer hydrogenation for reductive amination, nitro group reduction, and dehalogenation, as well as an enzymatic resolution of a critical intermediate. The creation of a novel, stable, in situ generated mixed mesylate hydrochloride salt of the API was a significant advancement (Allwein et al., 2012).
Preclinical Characterization and Antitumor Activity
- CEP-28122 has demonstrated potent inhibition of ALK activity and cellular ALK tyrosine phosphorylation. It induced concentration-dependent growth inhibition/cytotoxicity in ALK-positive anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma cells. The drug showed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with significant antitumor activity observed in ALK-positive tumor xenografts. Its administration was well-tolerated in animal models, highlighting its potential as a highly potent and selective orally active ALK inhibitor (Cheng et al., 2011).
Comparative Analysis with Other Compounds
- In a comparative study of different salts of LY333531, a potent protein kinase C(beta) inhibitor, the mesylate salt was selected for clinical evaluation due to its superior solubility, bioavailability, physical stability, and purity. This highlights the importance of salt form in the development of pharmaceutical compounds (Engel et al., 2000).
Salt Form and Chemical Stability
- Research into the stability of an ester prodrug of a IIb/IIIa receptor antagonist indicated that the mesylate salt provided a lower microenvironment pH, closer to the pH of maximum stability, than the acetate salt. This study demonstrated that salt form selection can significantly impact drug product stability (Badawy, 2001).
Automated Approach to Salt Selection
- An automated approach to salt selection was developed, aiming to find unique trazodone salts for new applications. This method included forming 104 trazodone salts and evaluating their crystallinity, physicochemical parameters, and potential applications. The study showed the efficacy of automated procedures in pharmaceutical salt selection (Ware & Lu, 2004).
Solubility and Dissolution in Different Salt Forms
- A study using albendazole as a model for poorly soluble, weak basic compounds showed that different salt forms, including the mesylate, exhibit distinct differences in their physicochemical behavior, particularly in hygroscopicity and dissolution. This underscores the importance of extensive characterization in selecting appropriate salt forms for pharmaceutical development (Paulekuhn et al., 2013).
Propiedades
Nombre del producto |
CEP-28122 mesylate salt |
|---|---|
Fórmula molecular |
C29H39ClN6O6S |
Peso molecular |
635.17 |
Nombre IUPAC |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1 |
SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




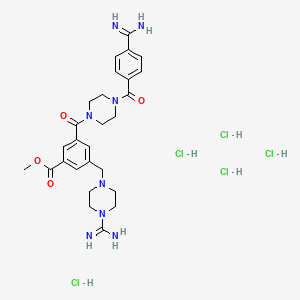


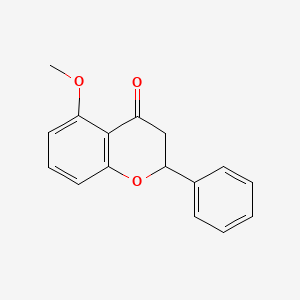
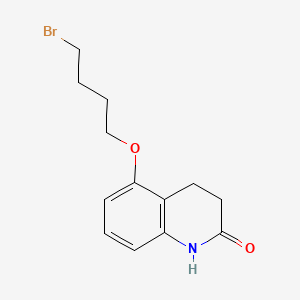

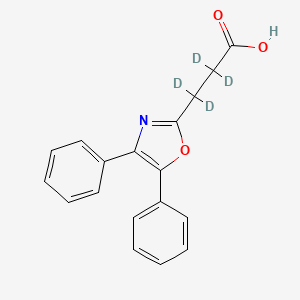
![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)